(S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride
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Overview
Description
(S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with pyrrolidine groups. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine core. The pyridine ring is first functionalized with pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis process. These systems allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of complex organic compounds.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine groups can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated pyrrolidine derivatives.
Scientific Research Applications
(S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride: The enantiomer of the compound, which may have different biological activities.
2-(Pyrrolidin-1-yl)pyridine: A simpler analog with fewer functional groups.
3-(Pyrrolidin-3-yloxy)pyridine: Another analog with a different substitution pattern.
Uniqueness
(S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-pyrrolidin-1-yl-3-[(3S)-pyrrolidin-3-yl]oxypyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-2-9-16(8-1)13-12(4-3-6-15-13)17-11-5-7-14-10-11;;/h3-4,6,11,14H,1-2,5,7-10H2;2*1H/t11-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRTWWCLXNOPMM-IDMXKUIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)OC3CCNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=CC=N2)O[C@H]3CCNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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